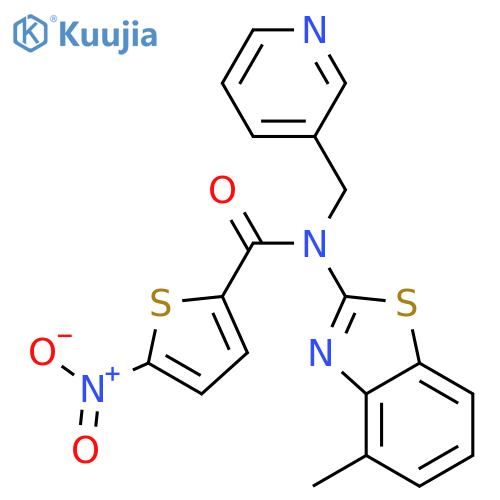Cas no 894998-80-2 (N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-yl)methylthiophene-2-carboxamide)

894998-80-2 structure
商品名:N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-yl)methylthiophene-2-carboxamide
N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-yl)methylthiophene-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
- F2515-0923
- N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide
- AKOS024655663
- N-(4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
- 894998-80-2
- N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-yl)methylthiophene-2-carboxamide
-
- インチ: 1S/C19H14N4O3S2/c1-12-4-2-6-14-17(12)21-19(28-14)22(11-13-5-3-9-20-10-13)18(24)15-7-8-16(27-15)23(25)26/h2-10H,11H2,1H3
- InChIKey: KNVGBTCTPRNFJA-UHFFFAOYSA-N
- ほほえんだ: C1(C(N(C2=NC3=C(C)C=CC=C3S2)CC2=CC=CN=C2)=O)SC([N+]([O-])=O)=CC=1
計算された属性
- せいみつぶんしりょう: 410.05073267g/mol
- どういたいしつりょう: 410.05073267g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 590
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 148Ų
N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-yl)methylthiophene-2-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2515-0923-25mg |
N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide |
894998-80-2 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
| Life Chemicals | F2515-0923-10mg |
N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide |
894998-80-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2515-0923-20μmol |
N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide |
894998-80-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2515-0923-5mg |
N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide |
894998-80-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2515-0923-40mg |
N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide |
894998-80-2 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
| Life Chemicals | F2515-0923-2mg |
N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide |
894998-80-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2515-0923-50mg |
N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide |
894998-80-2 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
| Life Chemicals | F2515-0923-4mg |
N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide |
894998-80-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2515-0923-30mg |
N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide |
894998-80-2 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
| Life Chemicals | F2515-0923-10μmol |
N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide |
894998-80-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 |
N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-yl)methylthiophene-2-carboxamide 関連文献
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
Jyotsna Kaushal,K. K. Bhasin,S. K. Mehta,C. Raman Suri Chem. Commun., 2010,46, 5755-5757
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
894998-80-2 (N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-yl)methylthiophene-2-carboxamide) 関連製品
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
